molecular formula C10H9BrN2 B1375955 3-Bromo-6-methylquinolin-8-amine CAS No. 858467-30-8

3-Bromo-6-methylquinolin-8-amine

Cat. No. B1375955
CAS RN: 858467-30-8
M. Wt: 237.1 g/mol
InChI Key: IOLDALBRIVEDBA-UHFFFAOYSA-N
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Description

3-Bromo-6-methylquinolin-8-amine is a chemical compound with the molecular formula C10H9BrN2 . It is a type of quinoline, a class of compounds that have wide applications in medicinal and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various methods. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .

Scientific Research Applications

Organic Synthesis

3-Bromo-6-methylquinolin-8-amine: serves as a valuable scaffold in organic synthesis. It is used in the synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides . This compound facilitates intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology .

Medicinal Chemistry

In medicinal chemistry, quinolin-8-amines, which include 3-Bromo-6-methylquinolin-8-amine , are essential in several pharmacologically active heterocyclic compounds. They are used to create compounds with a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities .

Anticancer Research

Quinoline derivatives, such as 3-Bromo-6-methylquinolin-8-amine , are investigated for their anticancer properties. They are considered a privileged structure in drug discovery programs due to their broad spectrum of bio-responses .

Antioxidant Development

This compound is also explored for its antioxidant properties. It plays a role in the development of new antioxidant agents that can help in protecting cells from oxidative stress .

Anti-inflammatory Agents

3-Bromo-6-methylquinolin-8-amine: is used in the synthesis of anti-inflammatory agents. Its derivatives are studied for their potential to reduce inflammation in various medical conditions .

Antimicrobial Applications

The antimicrobial properties of quinoline derivatives make 3-Bromo-6-methylquinolin-8-amine a candidate for the development of new antimicrobial agents to combat infectious diseases .

Coordination Chemistry

Quinolin-8-amines act as ligands in coordination chemistry. They form complexes with metals and are used in the study of metalloenzymes and other metal-related biological processes .

Disease Treatment Agents

Finally, 3-Bromo-6-methylquinolin-8-amine and its derivatives are used as agents for various diseases. They are part of the ongoing research to develop new therapeutic agents for diseases like tuberculosis and malaria .

Safety and Hazards

The safety data sheets for 3-Bromo-6-methylquinolin-8-amine can provide information about its potential hazards .

properties

IUPAC Name

3-bromo-6-methylquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-2-7-4-8(11)5-13-10(7)9(12)3-6/h2-5H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOLDALBRIVEDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855906
Record name 3-Bromo-6-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-6-methylquinolin-8-amine

CAS RN

858467-30-8
Record name 3-Bromo-6-methylquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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